(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is a chemical compound that features a trifluoromethyl group, a piperidine ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone typically involves the reaction of a chlorinated benzoyl chloride with piperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 5-Chloro-2-(trifluoromethyl)benzoyl chloride and piperidine.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.
Procedure: The benzoyl chloride is added dropwise to a solution of piperidine in the chosen solvent, maintained at a low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include N-oxides of the piperidine ring.
Reduction: Products include alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features are conducive to binding interactions with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of intermediates for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine ring can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to proteins.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-(trifluoromethyl)phenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.
(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of (5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperidine ring provides a versatile site for further chemical modifications.
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-9-4-5-11(13(15,16)17)10(8-9)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJANKAGMMYZRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.